(5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazolidinone ring and the subsequent introduction of the pyrazole and fluorobenzyl groups. Common reagents used in these reactions include sulfuryl chloride, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could also make it useful in the design of new catalysts or other functional materials.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrazole-containing molecules. Examples include 4,4’-difluorobenzophenone and other fluorobenzyl derivatives .
Uniqueness
What sets (5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H22FN3O2S2 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22FN3O2S2/c1-2-31-27(33)25(36-28(31)35)16-21-17-32(22-9-4-3-5-10-22)30-26(21)19-12-14-23(15-13-19)34-18-20-8-6-7-11-24(20)29/h3-17H,2,18H2,1H3/b25-16- |
InChI Key |
IZEYALOLMDWTFN-XYGWBWBKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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